Methyl 3-[(trimethylsilyl)oxy]butanoate
Description
Properties
CAS No. |
55590-74-4 |
|---|---|
Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
methyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
FHDCVPMIQWHEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(Trimethylsiloxy)butanoic Acid
One of the primary synthetic routes to methyl 3-[(trimethylsilyl)oxy]butanoate involves the esterification of 3-(trimethylsiloxy)butanoic acid with methanol under acidic conditions. Typically, sulfuric acid is used as a catalyst, and the reaction is conducted under reflux to drive the equilibrium toward ester formation.
-
- Reactants: 3-(trimethylsiloxy)butanoic acid and methanol
- Catalyst: Concentrated sulfuric acid
- Temperature: Reflux (approx. 65-70 °C)
- Time: Several hours until equilibrium is reached
Mechanism:
The acid catalyst protonates the carbonyl oxygen of the acid, increasing electrophilicity and enabling nucleophilic attack by methanol. The trimethylsiloxy group remains intact during this process, resulting in the methyl ester product.Industrial Adaptations:
Industrial synthesis often employs continuous flow reactors with precise control over temperature and pressure to optimize yield and purity. Automation facilitates consistent reaction conditions and scalability.
Silylation of Methyl 3-Hydroxybutanoate
An alternative approach involves the silylation of methyl 3-hydroxybutanoate, where the hydroxyl group is converted to the trimethylsiloxy moiety using chlorotrimethylsilane (trimethylsilyl chloride) in the presence of a base such as triethylamine.
-
- Reactants: Methyl 3-hydroxybutanoate and chlorotrimethylsilane
- Base: Triethylamine (to neutralize HCl formed)
- Solvent: Dry benzene or other aprotic solvents
- Temperature: 40-60 °C
- Time: 30 minutes to several hours
Procedure:
Chlorotrimethylsilane is added to a stirred solution of methyl 3-hydroxybutanoate and triethylamine under anhydrous conditions. The reaction mixture is maintained at 60 °C for optimal conversion. After completion, aqueous workup separates the organic layer containing the product.Yield and Purity:
Reported yields for similar silylation reactions range from 44% to over 80%, depending on reaction scale and purification methods.
Hydrogenation and Deuteration Routes
Patented methods describe the preparation of related 3-(trimethylsilyl) esters via hydrogenation of 3-(trimethylsilyl) methyl propiolate followed by hydrolysis and acidification steps. Although these methods are more complex and tailored for isotopically labeled compounds, they demonstrate the versatility of synthetic strategies involving trimethylsilyl groups.
-
- Preparation of 3-(trimethylsilyl) methyl propiolate by reacting methyl propiolate with chlorotrimethylsilane and triethylamine in dry benzene at 40-60 °C.
- Hydrogenation over palladium on carbon to reduce the triple bond.
- Hydrolysis and acidification to yield the corresponding 3-(trimethylsilyl) propionic acid methyl ester.
Advantages:
This method allows for incorporation of isotopes (e.g., deuterium) and precise control over substitution patterns.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 3-(Trimethylsiloxy)butanoic acid + methanol | Acid catalyst (H2SO4), reflux | High | Industrially scalable, straightforward |
| Silylation | Methyl 3-hydroxybutanoate + chlorotrimethylsilane + triethylamine | Dry benzene, 40-60 °C | 44-80 | Requires anhydrous conditions |
| Hydrogenation of propiolate | Methyl propiolate + chlorotrimethylsilane + triethylamine; Pd/C hydrogenation | 40-60 °C, hydrogenation step | ~44-90 | Suitable for labeled compounds |
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsiloxy)butanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the trimethylsiloxy group.
Major Products Formed
Hydrolysis: 3-(Trimethylsiloxy)butanoic acid and methanol.
Reduction: 3-(Trimethylsiloxy)butanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3-(Trimethylsiloxy)butanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsiloxy)butanoic acid methyl ester involves its reactivity as an ester and the presence of the trimethylsiloxy group. The ester functionality allows it to undergo hydrolysis, reduction, and substitution reactions, while the trimethylsiloxy group can be a leaving group in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 3-[(trimethylsilyl)oxy]butanoate vary in substituents, protecting groups, and ester configurations. Below is a comparative analysis based on molecular properties, reactivity, and applications:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Reactivity Comparisons
- Protecting Groups: TMS vs. TBS: The trimethylsilyl (TMS) group in the target compound is labile under mild acids (e.g., aqueous HCl), while the tert-butyldimethylsilyl (TBS) group in (R)-3-((tert-butyldimethylsilyl)oxy)butanal requires stronger fluoride-based reagents (e.g., TBAF) for cleavage. This makes TBS more suitable for multi-step syntheses requiring prolonged stability . Benzyl vs. Silyl: Benzyl-protected analogs (e.g., (R)-Methyl 3-(benzyloxy)butanoate) are stable under basic conditions but require catalytic hydrogenation for deprotection, limiting their use in hydrogen-sensitive reactions .
- Ester Configurations: Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 3-oxo-4-phenylsulfanyl-butanoate) exhibit slower hydrolysis rates compared to methyl esters, making them preferable in prolonged reactions under basic conditions .
- Functional Group Diversity: Aldehyde vs. Ester: The aldehyde in (R)-3-((tert-butyldimethylsilyl)oxy)butanal enables carbonyl-specific reactions (e.g., Wittig or Grignard additions), contrasting with the ester’s role in acylations . Amino vs. Ether: Amino-substituted analogs (e.g., Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate) participate in Schiff base formation or salt-based crystallization, diverging from the ether’s inertness in nucleophilic reactions .
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